

## Progesterone 3-Biotin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Progesterone 3-biotin |           |
| Cat. No.:            | B1163568              | Get Quote |

For researchers, scientists, and drug development professionals, **Progesterone 3-biotin** serves as a critical tool for investigating the multifaceted roles of progesterone in various biological processes. This biotinylated derivative of progesterone enables the detection, quantification, and purification of progesterone receptors and interacting proteins, facilitating a deeper understanding of its signaling pathways and physiological effects. This technical guide provides an in-depth overview of **Progesterone 3-biotin**, including a comparative summary of suppliers, detailed product specifications, a comprehensive experimental protocol for a competitive immunoassay, and a visualization of a key signaling pathway where this molecule is instrumental.

## Progesterone 3-Biotin: Supplier and Product Specifications

A variety of life science suppliers offer **Progesterone 3-biotin**, each with specific product characteristics. To aid in the selection of the most suitable product for your research needs, the following table summarizes the quantitative data from several reputable suppliers.



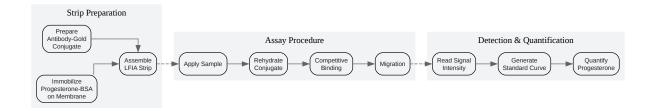
| Supplier                 | Catalog<br>Number  | Purity           | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Formulati<br>on       | Storage<br>Condition<br>s                                 |
|--------------------------|--------------------|------------------|----------------------|----------------------------------|-----------------------|-----------------------------------------------------------|
| Cayman<br>Chemical       | 9000644            | ≥98%             | С38Н59N5O<br>5S      | 698.0                            | A solution in ethanol | -20°C                                                     |
| MedchemE<br>xpress       | HY-<br>N0437F      | >98%             | C38H59N5O<br>5S      | 697.97                           | Solid                 | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| Neta<br>Scientific       | CAYM-<br>9000644-1 | ≥98%             | C38H59N5O<br>5S      | 698.0                            | A solution in ethanol | -20°C                                                     |
| TargetMol                | T15488             | 99.79%           | C38H59N5O<br>5S      | 697.97                           | Solid                 | Powder: -20°C for 3 years; In solvent: -80°C for 1 year   |
| Blue Tiger<br>Scientific | P644               | Not<br>specified | Not<br>specified     | Not<br>specified                 | Solution              | Not<br>specified                                          |
| Steraloids               | Q3375-100          | Not<br>specified | C43H69N5O<br>6S      | 784.1                            | Not<br>specified      | Store<br>below 8°C                                        |

# Experimental Protocol: Competitive Lateral Flow Immunoassay (LFIA)

The following protocol is a detailed methodology for a competitive lateral flow immunoassay to quantify progesterone, adapted from the principles described in the work by Posthuma-Trumpie et al. (2008).[1][2][3] This assay is based on the competition between free progesterone in the sample and a labeled progesterone conjugate for a limited number of antibody binding sites.

Materials:




- Progesterone 3-biotin conjugate
- Anti-progesterone monoclonal antibody
- Streptavidin-coated gold nanoparticles (or other suitable label)
- Nitrocellulose membrane
- Sample pad, conjugate pad, and absorbent pad
- Lamination cards
- Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween 20)
- Progesterone standards of known concentrations
- · Micropipettes and tips
- Strip cutter
- Lateral flow reader or a flatbed scanner for quantification

#### Methodology:

- Preparation of the Test Line: A solution of a progesterone-protein conjugate (e.g., progesterone-BSA) is immobilized onto the nitrocellulose membrane to form the test line.
   The optimal concentration of the conjugate should be determined through a checkerboard titration to achieve the desired sensitivity.[1][2][3]
- Preparation of the Conjugate Pad: The anti-progesterone monoclonal antibody is conjugated to a detection label (e.g., gold nanoparticles). This conjugate is then dispensed onto the conjugate pad and dried.
- Assembly of the LFIA Strip: The nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad are assembled onto a lamination card. The assembled card is then cut into individual test strips of a defined width.



- Assay Procedure: a. A specific volume of the sample or progesterone standard is applied to
  the sample pad. b. The sample migrates along the strip by capillary action, rehydrating the
  antibody-gold nanoparticle conjugate in the conjugate pad. c. Progesterone in the sample
  competes with the progesterone-protein conjugate on the test line for binding to the
  antibody-gold nanoparticle conjugate. d. The mixture continues to migrate along the
  nitrocellulose membrane.
- Signal Detection and Quantification: a. After a specified incubation time (typically 10-15 minutes), the intensity of the color at the test line is measured. b. A higher concentration of progesterone in the sample will result in less binding of the antibody-gold nanoparticle conjugate to the test line, leading to a weaker signal.[1][2][3] c. The signal intensity is inversely proportional to the concentration of progesterone in the sample. d. A standard curve is generated by plotting the signal intensity against the known concentrations of the progesterone standards. e. The concentration of progesterone in the unknown samples is determined by interpolating their signal intensity on the standard curve.



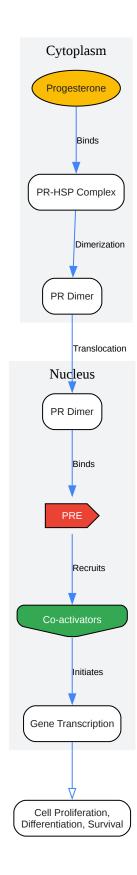
Click to download full resolution via product page

Competitive Lateral Flow Immunoassay Workflow

## Progesterone Signaling Pathway in Breast Cancer Cells

Progesterone plays a significant role in the development and progression of breast cancer. Its effects are primarily mediated through the progesterone receptor (PR), a nuclear receptor that








acts as a ligand-activated transcription factor. **Progesterone 3-biotin** can be utilized as a tool in competitive binding assays to screen for compounds that modulate PR activity. The following diagram illustrates a simplified model of the classical progesterone signaling pathway in breast cancer cells.

Upon binding to progesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits coactivators and the basal transcription machinery, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.





Click to download full resolution via product page

Classical Progesterone Receptor Signaling Pathway



This technical guide provides a foundational understanding of **Progesterone 3-biotin** for researchers. The provided information on suppliers, product specifications, and a detailed experimental protocol, along with the visualization of a key signaling pathway, should empower scientists to effectively incorporate this valuable tool into their research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of a competitive lateral flow immunoassay for progesterone: influence of coating conjugates and buffer components PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Progesterone 3-Biotin: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163568#progesterone-3-biotin-supplier-and-product-specifications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com